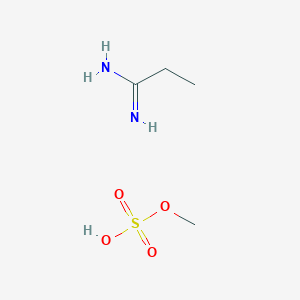
Methyl hydrogen sulfate;propanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl hydrogen sulfate;propanimidamide is a compound with the molecular formula C4H12N2O4S. It is a combination of propanimidamide and methyl hydrogen sulfate in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl hydrogen sulfate;propanimidamide involves the reaction between propanimidamide and methyl hydrogen sulfate. The preparation of organosulfates, such as methyl hydrogen sulfate, can be achieved through various methods, including the use of tributylsulfoammonium betaine as a high-yielding route . This method involves the sulfation of alcohols, including natural products and amino acids, under optimized reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include the use of microwave-assisted sulfation or catalytic diaryl borinic acid to sulfate carbohydrates . These methods are designed to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl hydrogen sulfate;propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions where it loses electrons.
Reduction: Reduction reactions involve the gain of electrons.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfonic acids, while reduction could yield amines.
Wissenschaftliche Forschungsanwendungen
Methyl hydrogen sulfate;propanimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of methyl hydrogen sulfate;propanimidamide involves its interaction with specific molecular targets and pathways. The compound may act as a potent toxin for certain cells, leading to cellular damage and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl hydrogen sulfate;propanimidamide include other organosulfates and sulfonimidates. These compounds share similar structural features and chemical properties .
Uniqueness
This compound is unique due to its specific combination of propanimidamide and methyl hydrogen sulfate
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and potential for various reactions make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
500571-32-4 |
|---|---|
Molekularformel |
C4H12N2O4S |
Molekulargewicht |
184.22 g/mol |
IUPAC-Name |
methyl hydrogen sulfate;propanimidamide |
InChI |
InChI=1S/C3H8N2.CH4O4S/c1-2-3(4)5;1-5-6(2,3)4/h2H2,1H3,(H3,4,5);1H3,(H,2,3,4) |
InChI-Schlüssel |
PITRPMIKGRGDPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=N)N.COS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


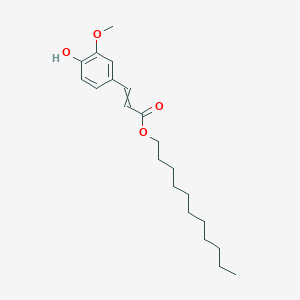
![tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate](/img/structure/B12566311.png)
![[6-(Chloromethyl)pyridin-2-YL]methyl acetate](/img/structure/B12566321.png)
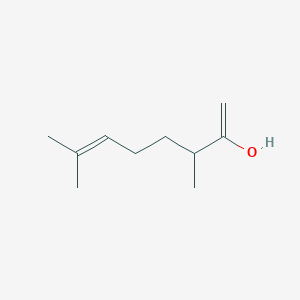
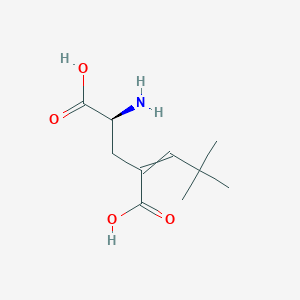
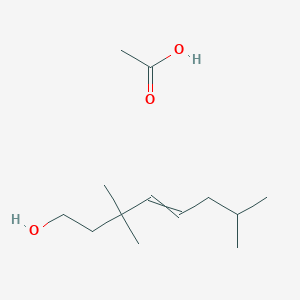

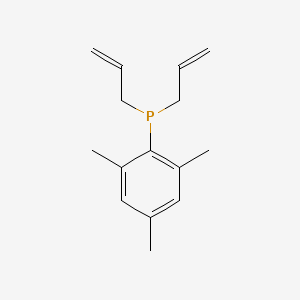
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
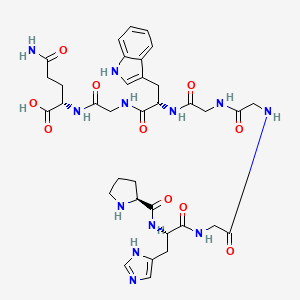
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
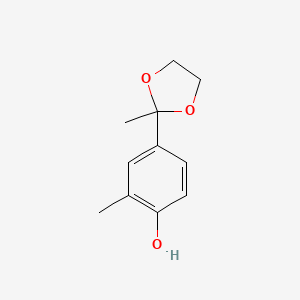
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)
